PF-06447475

Overview

Description

PF-06447475 is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in several neurodegenerative diseases, including Parkinson’s disease. This compound has shown promise in preclinical studies for its ability to protect dopaminergic neurons from oxidative stress-induced damage, thereby potentially offering therapeutic benefits for conditions characterized by neuronal degeneration .

Mechanism of Action

Target of Action

PF-06447475 primarily targets the leucine-rich repeat kinase 2 (LRRK2) enzyme. LRRK2 is a large protein involved in various cellular processes, including neuronal function and survival. In Parkinson’s disease (PD), LRRK2 mutations are associated with increased kinase activity, leading to oxidative stress and neurodegeneration .

Mode of Action

This compound inhibits LRRK2 kinase activity. By binding to the active site of LRRK2, it prevents the phosphorylation of downstream substrates. This inhibition modulates cellular signaling pathways, ultimately impacting neuronal health and survival .

Biochemical Pathways

The affected pathways include those related to oxidative stress, mitochondrial function, and inflammation. LRRK2 inhibition by this compound reduces oxidative damage and preserves neuronal integrity. Additionally, it may influence immune responses and microglial activation .

Pharmacokinetics

- this compound is brain penetrant, allowing it to reach the central nervous system. It selectively targets LRRK2, minimizing off-target effects. The compound undergoes hepatic metabolism. Elimination occurs primarily through the liver and kidneys. High brain penetration enhances its therapeutic potential .

Result of Action

This compound’s action leads to:

Action Environment

Environmental factors, such as redox balance, influence this compound’s efficacy. Chronic exposure to oxidative stress (e.g., paraquat) exacerbates neurodegeneration, while LRRK2 inhibition mitigates these effects .

Biochemical Analysis

Biochemical Properties

PF-06447475 interacts with the LRRK2 enzyme, a protein kinase that plays a crucial role in cellular processes such as autophagy and vesicle trafficking . The compound inhibits LRRK2 enzyme activity, thereby modulating these biochemical reactions . The inhibition of LRRK2 by this compound is selective and potent, with IC50 values of 3 nM for the enzyme and 25 nM in whole cell assays .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In nerve-like differentiated cells (NLCs), this compound has been observed to preserve nucleus morphology and mitochondrial membrane potential, indicating a protective effect on cell function . Furthermore, the compound has been found to reduce reactive oxygen species (ROS) and reverse apoptosis signaling and oxidative stress markers .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of LRRK2 kinase activity. This inhibition not only blocks the phosphorylation of LRRK2 at serine 935, a key regulatory site, but also abolishes ROS, thereby mitigating oxidative stress . This suggests that this compound exerts its effects at the molecular level through binding interactions with the LRRK2 enzyme, leading to its inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, in studies involving chronic exposure to paraquat, a redox cycling compound, this compound was found to prolong lifespan, increase locomotor activity, maintain dopaminergic neuronal integrity, and reduce lipid peroxidation in Drosophila melanogaster flies .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, in mice with spinal cord trauma, this compound administered at higher doses (5 and 10 mg/kg) showed great abilities to reduce the degree of spinal cord tissue injury, glycogen accumulation, and demyelination of neurons associated with trauma .

Transport and Distribution

Given its ability to inhibit LRRK2, it is likely that the compound interacts with cellular transporters or binding proteins associated with this enzyme .

Subcellular Localization

Given its interaction with LRRK2, a protein kinase that is widely distributed in various cellular compartments, it is plausible that this compound may also be found in these locations .

Preparation Methods

Synthetic Routes and Reaction Conditions

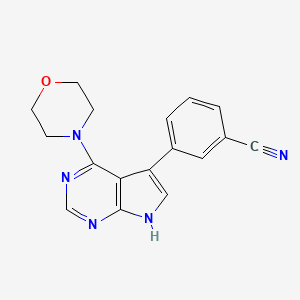

PF-06447475, chemically known as 3-[4-(4-Morpholinyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-benzonitrile, is synthesized through a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The compound is then purified using techniques like crystallization or chromatography to achieve the desired purity level for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

PF-06447475 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the nitrile group, potentially forming amines or other reduced products.

Substitution: The compound can undergo substitution reactions, particularly at the morpholine and benzonitrile moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

PF-06447475 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study kinase inhibition and its effects on cellular processes.

Biology: Employed in research to understand the role of LRRK2 in cellular signaling and neurodegeneration.

Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Parkinson’s disease.

Industry: Utilized in the development of new drugs targeting kinase-related pathways

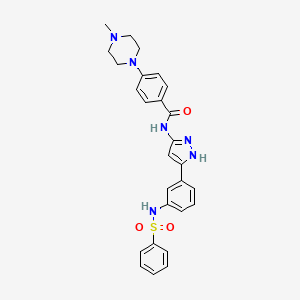

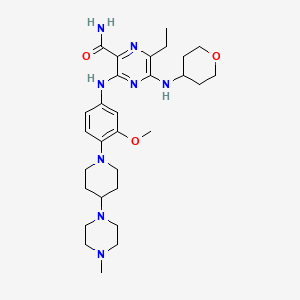

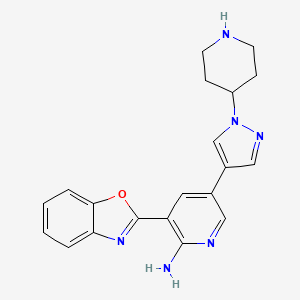

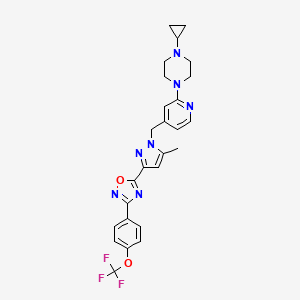

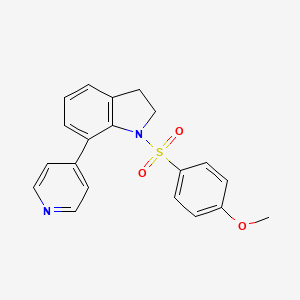

Comparison with Similar Compounds

Similar Compounds

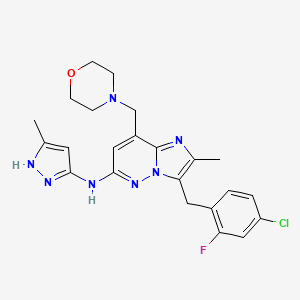

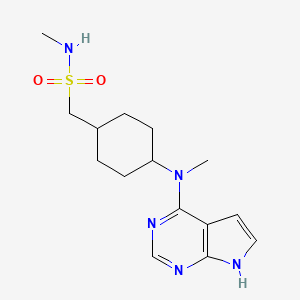

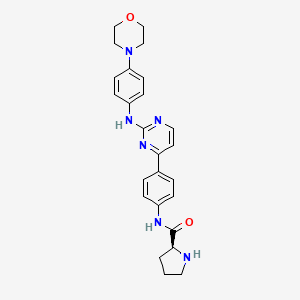

GSK2578215A: Another LRRK2 inhibitor with similar kinase inhibition properties.

MLi-2: A potent and selective LRRK2 inhibitor with high brain penetration.

HG-10-102-01: A selective LRRK2 inhibitor used in preclinical studies

Uniqueness

PF-06447475 is unique in its high selectivity and potency for LRRK2 inhibition. Its ability to cross the blood-brain barrier and protect neurons from oxidative stress-induced damage makes it a promising candidate for therapeutic development in neurodegenerative diseases .

Properties

IUPAC Name |

3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c18-9-12-2-1-3-13(8-12)14-10-19-16-15(14)17(21-11-20-16)22-4-6-23-7-5-22/h1-3,8,10-11H,4-7H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTWDJBVZQBRKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527473-33-1 | |

| Record name | 1527473-33-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide](/img/structure/B612020.png)

![2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone](/img/structure/B612021.png)

![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)

![N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide](/img/structure/B612035.png)